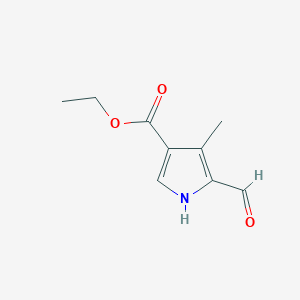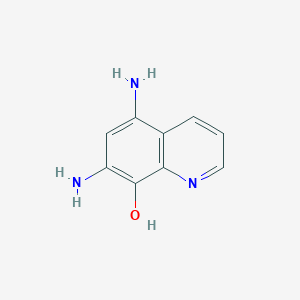
5,7-Diaminoquinolin-8-ol
Overview
Description
5,7-Diaminoquinolin-8-ol is a chemical compound with the molecular formula C9H9N3O. It is an oxidative developer used in various chemical processes, including the coupling process. This compound is stable at room temperature and is soluble in water and alcohols but insoluble in ethers or esters . It has a molecular weight of 175.19 g/mol and a melting point of 196.42°C .
Preparation Methods
The synthesis of 5,7-Diaminoquinolin-8-ol can be achieved through several methods. One common approach involves the Skraup reaction, which starts with 3-nitroaniline or 3-chloroaniline. The process includes nitration, reduction, and amination steps to yield the desired compound . Another method involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,7-Diaminoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form diazo compounds.
Reduction: Reduction of nitro groups to amino groups using hydrazine hydrate or other reducing agents.
Substitution: Chlorination and subsequent substitution reactions to introduce different functional groups.
Common reagents used in these reactions include hydrazine hydrate, chlorinating agents, and reducing agents like tin(II) chloride. Major products formed from these reactions include diazo compounds and various substituted quinolines .
Scientific Research Applications
5,7-Diaminoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of photographic films and other industrial applications.
Mechanism of Action
The mechanism of action of 5,7-Diaminoquinolin-8-ol involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
5,7-Diaminoquinolin-8-ol can be compared with other similar compounds such as:
5,7-Dinitroquinolin-8-ol: Differing in the presence of nitro groups instead of amino groups, leading to different reactivity and applications.
5,7-Dichloroquinolin-8-ol: Contains chlorine atoms, which alter its chemical properties and uses.
5-Aminoquinolin-8-ol: Similar structure but with fewer amino groups, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific combination of amino groups and hydroxyl group, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
5,7-diaminoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZQHIHBPJQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328976 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-45-9 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


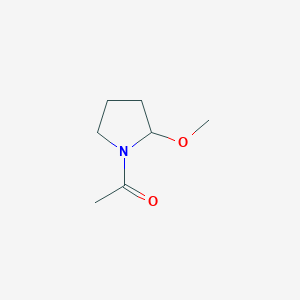
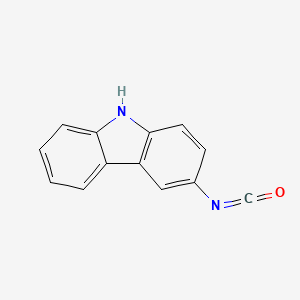

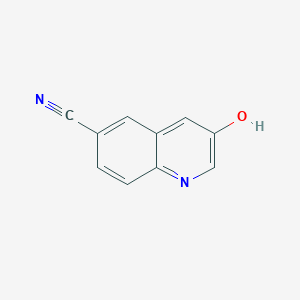
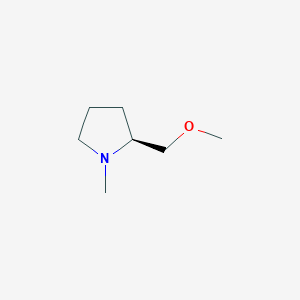
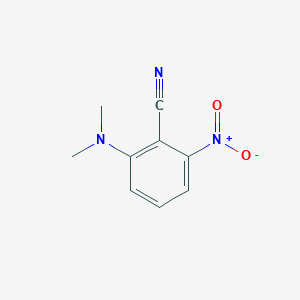
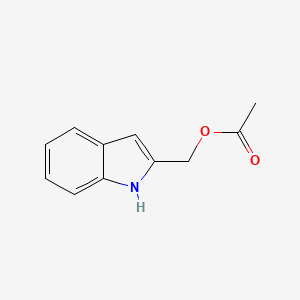
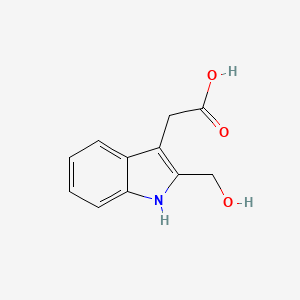
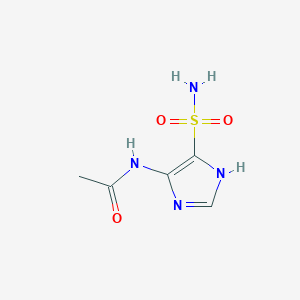

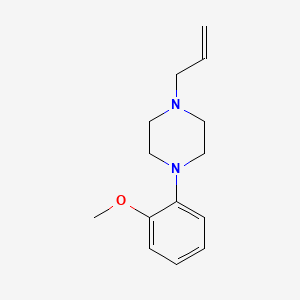
![3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B3355694.png)
![8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one](/img/structure/B3355697.png)
